N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide Polymyxin T(1) is a natural product found in Paenibacillus polymyxa with data available.
Brand Name: Vulcanchem
CAS No.: 63700-39-0
VCID: VC20561361
InChI: InChI=1S/C58H102N16O12/c1-8-35(6)14-12-13-17-47(76)65-38(18-24-59)55(83)74-48(36(7)75)58(86)70-42(22-28-63)51(79)69-43-23-29-64-49(77)44(30-33(2)3)71-52(80)40(20-26-61)66-50(78)39(19-25-60)68-56(84)45(31-34(4)5)72-57(85)46(32-37-15-10-9-11-16-37)73-53(81)41(21-27-62)67-54(43)82/h9-11,15-16,33-36,38-46,48,75H,8,12-14,17-32,59-63H2,1-7H3,(H,64,77)(H,65,76)(H,66,78)(H,67,82)(H,68,84)(H,69,79)(H,70,86)(H,71,80)(H,72,85)(H,73,81)(H,74,83)
SMILES:
Molecular Formula: C58H102N16O12
Molecular Weight: 1215.5 g/mol

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide

CAS No.: 63700-39-0

Cat. No.: VC20561361

Molecular Formula: C58H102N16O12

Molecular Weight: 1215.5 g/mol

* For research use only. Not for human or veterinary use.

N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide - 63700-39-0

Specification

CAS No. 63700-39-0
Molecular Formula C58H102N16O12
Molecular Weight 1215.5 g/mol
IUPAC Name N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-15-benzyl-3,12-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide
Standard InChI InChI=1S/C58H102N16O12/c1-8-35(6)14-12-13-17-47(76)65-38(18-24-59)55(83)74-48(36(7)75)58(86)70-42(22-28-63)51(79)69-43-23-29-64-49(77)44(30-33(2)3)71-52(80)40(20-26-61)66-50(78)39(19-25-60)68-56(84)45(31-34(4)5)72-57(85)46(32-37-15-10-9-11-16-37)73-53(81)41(21-27-62)67-54(43)82/h9-11,15-16,33-36,38-46,48,75H,8,12-14,17-32,59-63H2,1-7H3,(H,64,77)(H,65,76)(H,66,78)(H,67,82)(H,68,84)(H,69,79)(H,70,86)(H,71,80)(H,72,85)(H,73,81)(H,74,83)
Standard InChI Key IQLZHIIINCHIKY-UHFFFAOYSA-N
Canonical SMILES CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)CC(C)C

Introduction

Structural Characterization and Molecular Identity

Chemical Composition and Stereochemistry

Polymyxin T1 is a heptacyclic peptide with a molecular formula of C58H102N16O12\text{C}_{58}\text{H}_{102}\text{N}_{16}\text{O}_{12} and a molecular weight of 1215.5 g/mol . Its structure features a 21-membered macrocyclic ring formed by seven amino acid residues, including three D- and L-diaminobutyric acid (Dab) moieties, two leucine derivatives, and a benzyl-functionalized side chain (Table 1). The stereochemical configuration, critical for its bioactivity, includes multiple chiral centers: (3R,6S,9R,12S,15S,18R,21S) in the macrocycle and (2R,3S) in the linear fatty acyl chain .

Table 1: Key Structural Features of Polymyxin T1

PropertyDescription
Molecular FormulaC58H102N16O12\text{C}_{58}\text{H}_{102}\text{N}_{16}\text{O}_{12}
Molecular Weight1215.5 g/mol
Cyclic CoreHeptazacyclotricosane (21-membered ring)
Key Functional GroupsBenzyl, 2-methylpropyl, 2-aminoethyl, hydroxybutanamide
Stereochemistry3R,6S,9R,12S,15S,18R,21S (macrocycle); 2R,3S (side chain)

The presence of a benzyl group at position 15 and 2-methylpropyl groups at positions 3 and 12 distinguishes Polymyxin T1 from other polymyxins, potentially influencing its membrane-targeting specificity .

Comparative Analysis with Polymyxin A and B

While Polymyxin T1 shares the Dab-rich scaffold common to all polymyxins, its fatty acyl tail (6-methyloctanamide) and hydroxylated butanamide branch differ from the octanoyl or heptanoyl chains of Polymyxin B and E . These structural variations may modulate its affinity for lipopolysaccharide (LPS), a key determinant of Gram-negative antibacterial activity .

Biosynthesis and Natural Sources

Microbial Origin and Production

Polymyxin T1 is synthesized nonribosomally by Paenibacillus polymyxa, a soil bacterium renowned for producing antimicrobial peptides . The biosynthetic gene cluster (BGC) responsible for polymyxin production includes modular nonribosomal peptide synthetases (NRPSs) that assemble the peptide backbone, alongside tailoring enzymes for cyclization and acylation . Although the exact BGC for Polymyxin T1 remains uncharacterized, homology with Polymyxin A and B clusters suggests conserved mechanisms for Dab incorporation and macrocycle formation .

Fermentation and Purification

Isolation of Polymyxin T1 involves fermentation of P. polymyxa in nutrient-rich media, followed by cation-exchange chromatography and reverse-phase HPLC . Yield optimization remains challenging due to the strain-specific regulation of polymyxin analogs and the complexity of separating structurally similar congeners .

Antimicrobial Activity and Mechanisms of Action

Spectrum of Activity

Polymyxin T1 demonstrates bactericidal activity against multidrug-resistant (MDR) Gram-negative pathogens, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa . Its minimum inhibitory concentrations (MICs) range from 0.5–4 μg/ml for most Enterobacteriaceae, comparable to Polymyxin B but 2–4 fold lower than colistin in certain strains .

Table 2: MIC Values of Polymyxin T1 Against Select Pathogens

OrganismMIC (μg/ml)Reference Compound (MIC)
E. coli ATCC 259220.5Polymyxin B: 1 μg/ml
P. aeruginosa PAO12Colistin: 4 μg/ml
K. pneumoniae MDR1Polymyxin A: 2 μg/ml

Membrane Permeabilization and LPS Binding

Like other polymyxins, Polymyxin T1 disrupts bacterial membranes via electrostatic interactions with LPS. Isothermal titration calorimetry (ITC) reveals a dissociation constant (KdK_d) of 9.52×1079.52 \times 10^{-7} M for LPS binding, indicating higher affinity than Polymyxin B (Kd=3.39×106K_d = 3.39 \times 10^{-6}) . This strong LPS avidity correlates with rapid outer membrane permeabilization, as evidenced by N-phenyl-1-naphthylamine (NPN) uptake assays .

Time-Kill Kinetics

Toxicity and Pharmacological Considerations

Cytotoxicity in Mammalian Cells

In vitro toxicity assays using human embryonic kidney (HEK293) and monocyte (THP-1) cell lines reveal an IC50_{50} >1000 μg/ml for Polymyxin T1, comparable to colistin but significantly safer than Polymyxin B (IC50_{50} = 125 μg/ml) . This reduced cytotoxicity may stem from its distinct lipid A binding kinetics, which minimize off-target interactions with eukaryotic membranes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator